Tetrakis(ethylmethylamino)zirconium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

175923-04-3 |

|---|---|

Molecular Formula |

C12H32N4Zr |

Molecular Weight |

323.63 g/mol |

IUPAC Name |

ethyl(methyl)azanide;zirconium(4+) |

InChI |

InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |

InChI Key |

SRLSISLWUNZOOB-UHFFFAOYSA-N |

SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |

Canonical SMILES |

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr), a prominent organometallic precursor. The information is compiled from various technical sources to assist researchers and professionals in its application, particularly in fields such as semiconductor manufacturing and materials science.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₂H₃₂N₄Zr, is an organozirconium compound widely utilized as a precursor for the deposition of zirconium-based thin films through processes like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1] Its physical state at room temperature is typically a light yellow or colorless liquid.[1][2][3][4]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of TEMAZr. These values are critical for designing and optimizing experimental and industrial processes involving this precursor.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₃₂N₄Zr | [1][2][5][6][7] |

| Molecular Weight | 323.63 g/mol | [1][2][5][6][8] |

| Appearance | Light yellow or colorless liquid | [1][2][3][4] |

| Density | 1.049 g/mL at 25 °C | [1][4][5] |

| Boiling Point | 81 °C at 0.1 mmHg (0.1 hPa) | [1][2][5] |

| Melting Point | < 10 °C; another source indicates < -70 °C | [2][3] |

| Vapor Pressure | 1 Torr at 70 °C; another source indicates ~65 °C at 0.1 Torr | [3][9] |

| Flash Point | 10 °C (50 °F) - closed cup | [4][5] |

| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane, toluene, hexane, octane).[3] | [3] |

| Water Solubility | Insoluble and reacts violently with water.[5] | [5] |

| Thermal Stability | Considered thermally stable for MOCVD applications, but may exhibit limited stability under prolonged heating.[10] Stable under recommended inert storage conditions.[5][9] | [5][9][10] |

| Viscosity | 2-3 cP at 40 °C (estimated) | [3] |

Experimental Protocols: General Methodologies for Characterization

While specific, detailed experimental protocols for determining every physical property of TEMAZr are not publicly available, general methodologies for characterizing metal-organic precursors are well-established in the scientific literature. These approaches are crucial for ensuring precursor purity and understanding its behavior under process conditions.

1. Purity Determination:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is used to confirm the chemical structure and purity of the synthesized precursor by identifying the characteristic signals of the ethylmethylamino ligands and detecting any organic impurities.[11]

-

Elemental Analysis: Combustion analysis is performed to determine the weight percentages of carbon, hydrogen, and nitrogen, which are then compared to the theoretical values for C₁₂H₃₂N₄Zr to verify its elemental composition.[11]

-

Melting Point Determination: The melting point can be used as an indicator of purity. Impurities typically broaden and depress the melting point range.[11]

2. Volatility and Thermal Stability Analysis:

-

Thermogravimetric Analysis (TGA): TGA is a fundamental technique used to study the volatility and thermal stability of precursors.[11] An isothermal TGA experiment involves holding the precursor at a series of temperatures and measuring the rate of mass loss due to evaporation. This data is essential for determining its suitability for CVD and ALD processes.[11] The onset temperature of decomposition can also be determined by observing the temperature at which non-volatile decomposition occurs.[12]

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the enthalpy and temperature of phase transitions, such as melting and boiling, providing further insight into the thermal properties of the material.

3. Vapor Pressure Measurement:

-

Static Method: The vapor pressure of a precursor can be accurately measured using a static apparatus, which typically involves a capacitance diaphragm gauge.[13] The precursor is placed in a thermostatically controlled vessel, and the pressure of the vapor in equilibrium with the condensed phase is measured at various temperatures.[13]

-

Calculation from TGA Data: Vapor pressure can also be estimated from isothermal TGA data by applying equations that relate the rate of mass loss to vapor pressure through diffusion principles.[11] The calculated vapor pressures can then be used to create Arrhenius plots to determine the enthalpy of vaporization.[11]

4. Decomposition Studies:

-

Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR): To understand the decomposition pathways, the precursor can be heated in a controlled environment (e.g., a sealed quartz tube), and the gaseous byproducts can be analyzed in-situ using techniques like MS and FTIR.[11][12] This helps in identifying the decomposition products and the temperature at which decomposition begins, which is critical for defining the process window for film deposition.[12]

Visualizations: Logical Workflow

The primary application of this compound is as a precursor in Atomic Layer Deposition (ALD) to create high-quality zirconium oxide (ZrO₂) thin films. The following diagram illustrates the logical workflow of a typical thermal ALD cycle using TEMAZr and water (H₂O) as the co-reactant.

Caption: Logical workflow of a thermal Atomic Layer Deposition (ALD) cycle using TEMAZr.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]

- 3. kojundo.co.jp [kojundo.co.jp]

- 4. echemi.com [echemi.com]

- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 6. (주)제이아이테크 [ji-tech.co.kr]

- 7. strem.com [strem.com]

- 8. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dockchemicals.com [dockchemicals.com]

- 10. Novel Thermally-Stable Hafnium and Zirconium ALD Precursors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

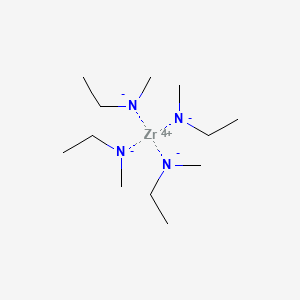

Tetrakis(ethylmethylamino)zirconium chemical formula and structure.

An In-depth Technical Guide to Tetrakis(ethylmethylamino)zirconium

Introduction

This compound, commonly abbreviated as TEMAZ or TEMAZr, is an organometallic compound of zirconium.[1] It is a volatile, liquid precursor widely utilized in the semiconductor industry for the deposition of high-quality zirconium-based thin films.[1] Its thermal stability and solubility in non-polar solvents make it an ideal candidate for processes such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1] This document provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and relevant experimental protocols for its synthesis and application.

Chemical Formula and Structure

The chemical identity of this compound is well-defined by its molecular and structural formulas.

-

Synonyms: TEMAZ, TEMAZr, Zirconium tetrakis(ethylmethylamide), Tetrakis(ethylmethylamido)zirconium(IV)[1][3][7][8]

The molecule consists of a central zirconium (Zr) atom in a +4 oxidation state, coordinated to four ethylmethylamino [-N(CH₃)(C₂H₅)] ligands. The coordination geometry around the zirconium center is typically tetrahedral.

Figure 1: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for its handling, storage, and application in deposition processes.

| Property | Value | References |

| Molecular Weight | 323.63 g/mol | [2][3][5][6][9] |

| Appearance | Light yellow or colorless liquid | [3][6][7][8] |

| Density | 1.049 g/mL at 25 °C | [1][3][6][10][11] |

| Boiling Point | 81 °C at 0.1 mm Hg | [1][3][8][10][11] |

| Melting Point | < -70 °C | [7] |

| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane); Insoluble in water | [1] |

| CAS Number | 175923-04-3 | [2][3][4][7] |

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of a zirconium(IV) halide with a lithium salt of the corresponding amine. The following is a representative protocol based on the synthesis of analogous metal amides, such as tetrakis(diethylamido)zirconium(IV).[12]

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

Lithium ethylmethylamide (LiN(CH₃)(C₂H₅))

-

Anhydrous, oxygen-free solvent (e.g., hexane (B92381) or toluene)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of Lithium Ethylmethylamide: In a nitrogen-filled glovebox, lithium ethylmethylamide is prepared by reacting n-butyllithium with ethylmethylamine in a suitable solvent like hexane. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Reaction with Zirconium(IV) Chloride: A slurry of Zirconium(IV) chloride in the chosen anhydrous solvent is prepared in a Schlenk flask.

-

The freshly prepared solution of lithium ethylmethylamide (4 molar equivalents) is slowly added to the ZrCl₄ slurry under an inert atmosphere, with vigorous stirring. The reaction is exothermic and may require cooling to control the temperature.

-

The reaction mixture is stirred at room temperature for several hours or overnight to ensure complete reaction. The overall reaction is: ZrCl₄ + 4 LiN(CH₃)(C₂H₅) → Zr[N(CH₃)(C₂H₅)]₄ + 4 LiCl

-

Work-up and Purification: The resulting mixture contains the desired product and lithium chloride (LiCl) precipitate. The LiCl is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The final product, this compound, is purified by vacuum distillation to yield a colorless or light-yellow liquid.[1]

Application in Atomic Layer Deposition (ALD) of ZrO₂

This compound is a widely used precursor for depositing zirconium oxide (ZrO₂) thin films via ALD.[1][13] The process involves sequential, self-limiting surface reactions.

Materials:

-

This compound (TEMAZ) as the zirconium precursor.

-

An oxidant, typically water (H₂O), ozone (O₃), or an oxygen plasma, as the co-reactant.[13]

-

An inert carrier gas (e.g., N₂, Ar).

-

A substrate (e.g., silicon wafer).

-

An ALD reactor.

Procedure (One ALD Cycle):

-

TEMAZ Pulse: The TEMAZ precursor is vaporized and pulsed into the ALD reactor chamber containing the substrate. The precursor chemisorbs onto the substrate surface until saturation is reached.

-

Purge 1: The chamber is purged with an inert gas to remove any unreacted TEMAZ and gaseous byproducts.

-

Oxidant Pulse: The oxidant (e.g., H₂O vapor) is pulsed into the chamber. It reacts with the chemisorbed precursor layer on the surface to form a layer of ZrO₂ and releases reaction byproducts.

-

Purge 2: The chamber is purged again with the inert gas to remove the oxidant and any remaining byproducts.

This four-step cycle is repeated to grow a ZrO₂ film of the desired thickness in a layer-by-layer fashion. The deposition temperature is a critical parameter, typically ranging from 150 to 250 °C.[13]

Figure 2: Workflow for Atomic Layer Deposition using TEMAZ.

References

- 1. Tetrakis(ethylmethylamido)zirconium(IV) = 99.99 trace metals 175923-04-3 [sigmaaldrich.com]

- 2. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. strem.com [strem.com]

- 5. biosynth.com [biosynth.com]

- 6. americanelements.com [americanelements.com]

- 7. kojundo.co.jp [kojundo.co.jp]

- 8. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]

- 9. warshel.com [warshel.com]

- 10. 175923-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 175923-04-3 [chemicalbook.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

Synthesis methods for high-purity Tetrakis(ethylmethylamino)zirconium.

An In-Depth Technical Guide to the Synthesis of High-Purity Tetrakis(ethylmethylamino)zirconium (TEMAZr)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for producing high-purity this compound (TEMAZr), a critical precursor in the fabrication of advanced zirconium-based thin films. Given the proprietary nature of commercial production, this document outlines a robust synthesis strategy based on established organometallic chemistry principles, drawing from detailed procedures for analogous compounds.

Introduction to this compound (TEMAZr)

This compound, with the chemical formula Zr(N(CH₃)(C₂H₅))₄, is a volatile, thermally stable organometallic compound.[1] It is a light yellow liquid at room temperature and serves as a key precursor for the deposition of zirconium oxide (ZrO₂) and zirconium nitride (ZrN) thin films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2] These high-k dielectric films are integral to the manufacturing of next-generation semiconductor devices, including dynamic random-access memory (DRAM) capacitors and transistors.

The performance of these microelectronic components is highly dependent on the purity of the deposited films, which in turn necessitates an exceptionally pure precursor. For semiconductor applications, high-purity TEMAZr (≥99.99% trace metals basis) with minimal halide contamination (e.g., <10 ppm chloride) is required to prevent defects and ensure optimal electrical properties.

Primary Synthesis Pathway

The most common and industrially relevant method for synthesizing TEMAZr is through a salt metathesis reaction. This involves the reaction of a zirconium(IV) halide with an alkali metal salt of the corresponding amine. The synthesis can be conceptualized as a two-step process, often carried out sequentially in a single pot.

The first step involves the deprotonation of ethylmethylamine by a strong base, typically an organolithium reagent like n-butyllithium, to form the lithium ethylmethylamide ligand in situ. The second step is the reaction of this lithium amide with zirconium(IV) chloride. The precipitation of lithium chloride (LiCl) in a non-polar organic solvent drives the reaction to completion.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from detailed syntheses of analogous zirconium amido compounds, such as Tetrakis(diethylamino)zirconium and Tetrakis(dimethylamino)zirconium, due to the absence of a specific, publicly available, detailed protocol for TEMAZr.[3][4] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as the reagents and product are sensitive to air and moisture.

3.1. Materials and Reagents

-

Zirconium(IV) chloride (ZrCl₄, ≥99.5%)

-

Ethylmethylamine (EtMeNH, ≥98%)

-

n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

-

Anhydrous non-polar solvent (e.g., hexanes, heptane, or toluene)

3.2. Equipment

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Schlenk line or glovebox

-

Cannula for liquid transfer

-

Filtration apparatus (e.g., Schlenk filter)

-

Vacuum distillation apparatus

3.3. Synthesis Procedure

-

Preparation of Lithium Ethylmethylamide (in situ):

-

In a dry, inert atmosphere, charge a three-neck flask with a solution of ethylmethylamine (4.1 moles) in hexane.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add n-butyllithium (4.1 moles) dropwise to the stirred solution. The addition is exothermic and may cause the evolution of butane gas. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the lithium ethylmethylamide.

-

-

Reaction with Zirconium(IV) Chloride:

-

In a separate flask, create a slurry of zirconium(IV) chloride (1.0 mole) in hexane.

-

Cool the lithium ethylmethylamide solution back to 0°C.

-

Slowly add the ZrCl₄ slurry to the stirred lithium amide solution. This reaction is also exothermic.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

The reaction mixture will be a slurry containing the product in solution and precipitated lithium chloride. Separate the solid LiCl by filtration under an inert atmosphere.

-

Wash the solid LiCl precipitate with fresh hexane to recover any entrained product.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude TEMAZr product as a light yellow liquid.

-

Purify the crude product by vacuum distillation. The boiling point of TEMAZr is reported as 81°C at 0.1 mmHg.[5][6] Collect the fraction corresponding to the pure product.

-

Quantitative Data and Product Specifications

Table 1: Synthesis Data for Analogous Zirconium Amido Compounds

| Compound | Precursors | Solvent | Yield | Reference |

| Tetrakis(dimethylamino)zirconium | ZrCl₄, LiNMe₂ | n-Hexane | 72-80% | [3] |

| Tetrakis(diethylamino)zirconium | ZrCl₄, LiNEt₂ | Toluene | 71% | [4] |

Based on these analogues, a yield in the range of 70-80% can be anticipated for the synthesis of TEMAZr.

Table 2: Physical and Chemical Properties of High-Purity TEMAZr

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₃₂N₄Zr | [5][7] |

| Molecular Weight | 323.63 g/mol | [5][7] |

| Appearance | Light yellow liquid | [5][8] |

| Density | 1.049 g/mL at 25°C | [5][6] |

| Boiling Point | 81°C / 0.1 mmHg | [5][6] |

| Purity (Trace Metals Basis) | ≥99.99% | |

| Chloride Content | <10 ppm |

Characterization and Quality Control

To ensure the synthesis of high-purity TEMAZr suitable for semiconductor applications, rigorous analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity by integrating the signals corresponding to the ethyl and methyl groups of the ligands. The absence of signals from solvent or other organic impurities is critical.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is used to quantify the concentration of trace metal impurities, which is a key metric for "trace metals basis" purity grades.

-

Ion Chromatography (IC): IC is employed to determine the concentration of anionic impurities, with a particular focus on chloride, as halide contamination can be detrimental to thin film quality.

-

Thermogravimetric Analysis (TGA): TGA can be used to assess the volatility and thermal stability of the precursor, which are important parameters for its performance in ALD/CVD processes.

Conclusion

The synthesis of high-purity this compound is readily achievable through a salt metathesis reaction between zirconium(IV) chloride and lithium ethylmethylamide. By adapting established procedures for analogous zirconium amido compounds, researchers can produce TEMAZr with the high purity required for advanced applications in the semiconductor industry. Careful execution under inert conditions and rigorous purification by vacuum distillation are paramount to achieving the desired product quality. The analytical techniques outlined provide a framework for the comprehensive characterization necessary to validate the suitability of the synthesized precursor for the fabrication of high-performance electronic devices.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]

- 3. CN103910640A - Synthetic method of tetra(dimethylamino)zirconium - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. guidechem.com [guidechem.com]

- 6. This compound | 175923-04-3 [chemicalbook.com]

- 7. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]

A Technical Guide to the Thermal Properties of Tetrakis(ethylmethylamino)zirconium (TEMAZr)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(ethylmethylamino)zirconium (TEMAZr), with the chemical formula Zr[N(C₂H₅)(CH₃)]₄, is a volatile, organometallic compound. It is a key precursor in the deposition of zirconium-based thin films, particularly zirconium dioxide (ZrO₂), through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The performance and reliability of these deposition processes are intrinsically linked to the thermal stability and vapor pressure of the precursor. This technical guide provides a comprehensive overview of these critical properties of TEMAZr, presenting quantitative data, outlining experimental methodologies, and visualizing key processes to support researchers and professionals in its application.

Thermal Stability of TEMAZr

The thermal stability of TEMAZr is a crucial parameter that dictates the temperature window for its effective use in deposition processes. Premature decomposition can lead to impurities in the deposited films and loss of control over the deposition process.

Quantitative Thermal Stability Data

| Parameter | Value | Source(s) |

| Decomposition Temperature | 130°C | [1] |

Note: The precise onset of decomposition can be influenced by factors such as the surrounding atmosphere and the presence of other reactive species.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of materials. While specific experimental parameters for the TGA of TEMAZr are not extensively published, a general methodology can be described as follows:

-

Sample Preparation: A small, precisely weighed sample of liquid TEMAZr is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on a high-precision microbalance within a furnace. The system is purged with an inert gas, typically nitrogen or argon, to prevent oxidation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Analysis: The temperature at which a significant mass loss is observed is identified as the onset of decomposition.

Vapor Pressure of TEMAZr

The vapor pressure of TEMAZr is a critical property for its delivery in vapor deposition systems. It determines the concentration of the precursor in the gas phase at a given temperature, which directly impacts the film growth rate.

Quantitative Vapor Pressure Data

| Temperature (°C) | Vapor Pressure (Torr) | Source(s) |

| 70 | 1 | [2] |

| 76 | 0.1 | [1] |

| 100 | 1.79 | [3] |

| 106 | 1 | [1] |

Note: The boiling point of TEMAZr is reported as 81°C at 0.1 mmHg.[4][5][6]

Experimental Protocol: Vapor Pressure Measurement

Various methods can be employed to measure the vapor pressure of a liquid precursor like TEMAZr. A common approach involves a static or dynamic measurement in a controlled environment. A generalized static method is described below:

-

Sample Degassing: A sample of TEMAZr is placed in a vessel connected to a vacuum line and a pressure transducer. The sample is typically cooled to a low temperature (e.g., with liquid nitrogen) and evacuated to remove any dissolved gases.

-

Temperature Control: The sample vessel is placed in a temperature-controlled bath or oven, and the temperature is allowed to stabilize at the desired setpoint.

-

Equilibrium: The system is isolated from the vacuum pump, and the pressure inside the vessel is allowed to equilibrate as the liquid evaporates into the headspace.

-

Pressure Measurement: The equilibrium pressure, which is the vapor pressure of the sample at that temperature, is recorded using a sensitive pressure transducer (e.g., a capacitance manometer).

-

Data Collection: Steps 2-4 are repeated at various temperatures to generate a vapor pressure curve.

References

- 1. An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 175923-04-3 [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ichems.co.kr [ichems.co.kr]

- 6. researchgate.net [researchgate.net]

CAS number and molecular weight of Tetrakis(ethylmethylamino)zirconium.

An In-depth Technical Guide to Tetrakis(ethylmethylamino)zirconium

This guide provides a comprehensive overview of this compound (TEMAZr), a key organometallic precursor. It is intended for researchers, scientists, and professionals in materials science and semiconductor manufacturing. While the primary applications of this compound are in electronics and materials science, the fundamental principles of its chemistry may be of interest to a broader scientific audience. Information regarding its direct application in drug development is not prominent in current scientific literature.

Chemical Identity and Properties

This compound is a colorless to light-yellow liquid organozirconium compound.[1][2] It is known for its thermal stability and solubility in non-polar solvents like petroleum ether and dichloromethane, while being insoluble in water.[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Citations |

| CAS Number | 175923-04-3 | [3][4][5][6][7] |

| Molecular Formula | C₁₂H₃₂N₄Zr | [3][4][5][6] |

| Molecular Weight | 323.63 g/mol | [3][4][6][7] |

| Density | 1.049 g/mL at 25 °C | [1][4][8] |

| Boiling Point | 81 °C at 0.1 mmHg | [1][4][8] |

| EC Number | 623-196-5 | [3][7] |

| MDL Number | MFCD03427131 | [4][5][7] |

Primary Applications

TEMAZr is widely utilized as a zirconium precursor in the semiconductor industry for thin film deposition processes.[1] Its primary application is in Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) to create high-quality zirconium oxide (ZrO₂) thin films.[1][9][10]

ZrO₂ is a high-κ dielectric material, making it a suitable replacement for silicon dioxide in microelectronic devices such as transistors and memory components.[11] The use of TEMAZr in plasma-enhanced ALD (PEALD) allows for the deposition of uniform ZrO₂ films with low impurity content at relatively low temperatures.[10] These films are critical for enhancing interfacial stability and electrochemical performance in applications like solid-state batteries and advanced ferroelectric memory devices.[1]

Logical Relationship: From Precursor to Application

The following diagram illustrates the role of TEMAZr as a precursor in the fabrication of advanced electronic components.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary. However, the synthesis of structurally similar tetrakis(amino)zirconium compounds generally follows an amination reaction of a zirconium halide with a lithium amide. The following section describes a generalized protocol for a related compound, Tetrakis(diethylamido)zirconium(IV), which illustrates the fundamental chemistry involved.[12]

Note: These manipulations require rigorously anhydrous conditions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[12]

Illustrative Synthesis of a Related Compound: Tetrakis(diethylamido)zirconium(IV)

-

Preparation of Reactants : In a nitrogen-filled glovebox, a round bottom flask is charged with lithium diethylamide and an appropriate solvent such as toluene.[12]

-

Reaction : Zirconium(IV) chloride is added slowly to the stirred solution of lithium diethylamide.[12] This reaction is exothermic.

-

Reaction Completion : The reaction mixture is sealed and stirred overnight at room temperature to ensure complete reaction. The driving force of the reaction is the formation and precipitation of lithium chloride.[12]

-

Purification : The precipitated lithium chloride is removed by filtration. The solvent is then removed under vacuum.

-

Final Product Isolation : The final product is purified by vacuum distillation to yield the pure tetrakis(diethylamido)zirconium(IV) liquid.[12]

The diagram below outlines this generalized synthetic workflow.

Atomic Layer Deposition (ALD) Workflow

The primary use of TEMAZr is in ALD. The ALD process is a cyclical deposition method that allows for atomic-level control over film thickness and uniformity. A typical thermal ALD cycle using TEMAZr and water is described below.

-

Pulse A (TEMAZr) : A pulse of TEMAZr vapor is introduced into the reaction chamber. The precursor molecules react with the hydroxylated surface in a self-limiting manner.

-

Purge A : The chamber is purged with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor and gaseous byproducts.

-

Pulse B (Co-reactant) : A pulse of a co-reactant, typically water (H₂O) vapor, is introduced. The water reacts with the surface-bound precursor layer, forming Zr-O bonds and regenerating a hydroxylated surface.

-

Purge B : The chamber is purged again with an inert gas to remove the co-reactant and byproducts, completing one ALD cycle.

This cycle is repeated to build the ZrO₂ film layer by layer.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards : It is a highly flammable liquid and vapor.[3] It reacts with water to release flammable gases.[3] The compound can cause skin irritation and serious eye irritation or damage.[3][13]

-

Handling : It should be handled under an inert gas and protected from moisture.[13] Appropriate personal protective equipment (PPE), including gloves and eye protection, is mandatory. All work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.[13]

References

- 1. テトラキス(エチルメチルアミド)ジルコニウム(IV) ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. kojundo.co.jp [kojundo.co.jp]

- 3. Tetrakis(ethylmethylamido)zirconium(IV) | C12H32N4Zr | CID 4446313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 175923-04-3 [chemicalbook.com]

- 5. strem.com [strem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]

- 8. lookchem.com [lookchem.com]

- 9. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemicalbook.com [chemicalbook.com]

Solubility Profile of Tetrakis(ethylmethylamino)zirconium (TEMAZr) in Common Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrakis(ethylmethylamino)zirconium (TEMAZr), a key organometallic precursor used in advanced material science, particularly in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Understanding the solubility of TEMAZr is critical for its handling, storage, and application in fabricating high-quality zirconium-based thin films.

Solubility Data

This compound (TEMAZr) is a colorless to pale-yellow liquid that is highly sensitive to air and moisture.[1] Its solubility is a critical parameter for solution-based applications and for cleaning and handling procedures. While specific quantitative solubility limits (e.g., in g/100 mL) are not widely reported in publicly available literature, a qualitative and miscibility profile has been established.

The data indicates that TEMAZr, a non-polar compound, is generally soluble in non-polar organic solvents.[2] One source specifies that TEMAZr is fully miscible with several common non-polar hydrocarbons.[3] Miscibility implies that the substances form a homogeneous solution in all proportions. Conversely, it is insoluble in polar solvents like water.[2]

The following table summarizes the available solubility information for TEMAZr.

| Solvent Class | Solvent Name | Solubility / Miscibility | Citation(s) |

| Hydrocarbons | Toluene | Miscible | [3] |

| Hexane | Miscible | [3] | |

| Octane | Miscible | [3] | |

| Petroleum Ether | Soluble | [2] | |

| Halogenated | Dichloromethane | Soluble | [2] |

| Aqueous | Water | Insoluble; Reacts rapidly with water and protic solvents | [2] |

Experimental Protocol for Solubility Determination

For researchers needing to establish precise quantitative solubility limits of TEMAZr in specific organic solvents, the following general gravimetric protocol can be adapted. This method is designed to determine the concentration of a saturated solution under controlled conditions.

2.1 Objective

To determine the solubility of TEMAZr in a given organic solvent at a specified temperature (e.g., 25 °C).

2.2 Materials and Equipment

-

TEMAZr (≥99.99% purity)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen)

-

Glovebox or Schlenk line

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Glass vials with airtight, inert septa or caps

-

Syringes and filters (PTFE, 0.2 µm pore size), compatible with the solvent

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven

2.3 Procedure

-

Preparation (Inert Atmosphere): All handling of TEMAZr and anhydrous solvents must be performed under an inert atmosphere (e.g., in a glovebox) to prevent hydrolysis.[1]

-

Creating a Saturated Solution:

-

Add a measured volume of the chosen anhydrous solvent (e.g., 10 mL) to a glass vial.

-

Gradually add TEMAZr to the solvent in small increments while continuously stirring.

-

Continue adding TEMAZr until an excess of undissolved liquid is observed, indicating that the solution is saturated.

-

-

Equilibration:

-

Securely seal the vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

-

Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the maximum amount of solute has dissolved. Gentle agitation should be maintained throughout this period.

-

-

Sample Extraction:

-

After equilibration, cease agitation and allow the excess undissolved TEMAZr to settle.

-

Carefully draw a known volume of the clear supernatant (the dissolved portion) into a syringe fitted with a 0.2 µm PTFE filter. This step is crucial to ensure no undissolved droplets are transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry evaporation dish. Record the exact volume transferred.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to slowly evaporate the solvent without degrading the TEMAZr.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved TEMAZr by subtracting the initial weight of the empty dish from the final weight.

-

Determine the solubility by dividing the mass of the dissolved TEMAZr by the volume of the solvent aliquot extracted. The result can be expressed in units such as g/mL or g/100 mL.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of TEMAZr.

References

Safety and Handling of Tetrakis(ethylmethylamino)zirconium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for Tetrakis(ethylmethylamino)zirconium (TEMAZ), a precursor used in various research and manufacturing applications, including the deposition of zirconium oxide thin films. Due to its reactive nature, strict adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous material with multiple risk factors. Understanding these hazards is the foundation of safe handling.

-

Flammability: It is a highly flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air.[2]

-

Water Reactivity: TEMAZ reacts violently with water, releasing flammable gases that may ignite spontaneously.[1][2]

-

Health Hazards: It is harmful if swallowed and causes skin irritation and serious eye damage.[1] It may also cause respiratory irritation.[1][2]

The Globally Harmonized System (GHS) classification is summarized below:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1][2] |

| Substances and mixtures which in contact with water emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 1/2A | H318/H319: Causes serious eye damage/irritation.[1][2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C12H32N4Zr[1][3] |

| Molecular Weight | 323.63 g/mol [1][2][3] |

| Appearance | Light yellow or colorless liquid[1][4] |

| Boiling Point | 81 °C @ 0.1 mmHg[1][2][3][4][5][6] |

| Density | 1.049 g/mL at 25 °C[3][5][6] |

| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane); insoluble in water. |

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents.

Handling:

-

Inert Atmosphere: Handle and store under an inert gas such as argon or nitrogen.[1][2][5][7] Protect from moisture at all times.[1][5][7]

-

Ventilation: Use only in a well-ventilated area, preferably in a fume hood.[1][2][5][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][5][7][8] No smoking.[1][2][5][7][8]

-

Electrostatic Discharge: Take precautionary measures against static discharge.[1][2][5][8] Use non-sparking tools.[1][2][5][8] Ground and bond container and receiving equipment.[1][2][5][7][8]

-

Personal Contact: Avoid contact with skin and eyes.[1][2][5][8] Avoid breathing vapors or mist.[1][2][5][8]

Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

-

Incompatible Materials: Never allow the product to come into contact with water during storage.[2] Store away from strong oxidizing agents.

-

Conditions: Store in a cool, dry place.[9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][8]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., combination organic vapor - amine gas).[1][2][5][8]

Emergency Procedures

First-Aid Measures:

-

Inhalation: Move the person into fresh air.[1][10] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and seek immediate medical attention.[1][10]

-

Skin Contact: Immediately take off all contaminated clothing.[1][5] Rinse the affected area with plenty of water.[1][5] If skin irritation occurs, get medical advice.[5][7][10]

-

Eye Contact: Rinse cautiously with water for several minutes.[1][2][10] Remove contact lenses if present and easy to do.[2][10] Continue rinsing and seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.[1][2] Never give anything by mouth to an unconscious person.[1][2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Do not use water.[2]

-

Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[1][2][8]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[1][5] Ensure adequate ventilation.[1][2][5] Remove all sources of ignition.[1][2][5] Avoid breathing vapors and contact with the material.[1][2][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][2] Do not let the product enter drains.[1][2]

-

Containment and Cleanup: Absorb with inert material and place in a suitable, closed container for disposal.[9]

Stability and Reactivity

-

Reactivity: Reacts violently with water.[2]

-

Chemical Stability: Stable under recommended storage conditions (in an inert atmosphere).[2]

-

Conditions to Avoid: Moisture and exposure to air.

-

Incompatible Materials: Water, strong oxidizing agents.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to emergency response.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 3. 175923-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 175923-04-3 [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. gelest.com [gelest.com]

- 9. aksci.com [aksci.com]

- 10. Page loading... [wap.guidechem.com]

Key Suppliers of Tetrakis(ethylmethylamino)zirconium for Research: A Technical Guide

This technical guide provides an in-depth overview of Tetrakis(ethylmethylamino)zirconium (TEMAZr), a critical precursor for research applications, particularly in the development of advanced materials and semiconductor devices. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at key suppliers, material properties, and established experimental protocols.

Introduction to this compound (TEMAZr)

This compound, also known as TEMAZr, is a volatile, liquid organometallic compound widely utilized as a zirconium precursor in thin film deposition processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its high purity and thermal stability make it an ideal candidate for creating high-quality zirconium oxide (ZrO₂) and hafnium zirconium oxide (HZO) thin films, which are integral components in modern electronics.[1]

Prominent Suppliers for Research Applications

For researchers requiring high-purity TEMAZr, several reputable suppliers cater to the scientific community, offering various grades and quantities suitable for laboratory-scale experiments and process development.

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals, Sigma-Aldrich provides TEMAZr with a purity of ≥99.99% on a trace metals basis, ensuring minimal impurities for sensitive applications.[1][3] They offer the product in various quantities and packaging, including options for deposition systems.[4][5]

-

Strem Chemicals (an Ascensus Specialties company): Specializing in high-purity chemicals for research and development, Strem Chemicals offers TEMAZr with a 99% purity level.[6] They provide various unit sizes and offer volume discounts for larger quantities.[6] Their products are also available through distributors such as Fisher Scientific.[7]

-

Dockweiler Chemicals: A manufacturer of ultra-high purity compounds for the semiconductor industry, Dockweiler Chemicals supplies TEMAZr with their "EG" purity grade, suitable for chemical vapor deposition of Zirconium Oxide.[2]

-

Ereztech: Ereztech manufactures and supplies TEMAZr in both small and bulk volumes, with a typical purity of 99%+.[8] They offer flexible packaging options, including glass ampules, bottles, and metal bubblers.[8]

-

PrimorTrace: This supplier offers TEMAZr with a minimum of 99.99% metals basis purity, specifically for professional manufacturing and research laboratory use.[9]

Quantitative Data and Material Properties

The following tables summarize the key quantitative data for TEMAZr as provided by suppliers and found in research literature.

Table 1: Physical and Chemical Properties of TEMAZr

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₃₂N₄Zr or Zr(NCH₃C₂H₅)₄ | [6][8] |

| Molecular Weight | 323.63 g/mol | [4][6][8] |

| Appearance | Colorless to light yellow liquid | [1][6][8] |

| Density | 1.049 g/mL at 25 °C | [1] |

| Boiling Point | 81 °C at 0.1 mmHg | [1][8] |

| Flash Point | 10 °C (50 °F) - closed cup | [1][5] |

Table 2: Supplier Specifications for TEMAZr

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥99.99% (trace metals basis) | Varies (e.g., 10 g) |

| Strem Chemicals | 99% | 1g, 5g, 25g |

| Dockweiler Chemicals | EG Grade | Contact for details |

| Ereztech | 99%+ | Small and bulk volumes |

| PrimorTrace | min 99.99% (metals basis) | 1 gram |

Table 3: Atomic Layer Deposition (ALD) Parameters and Growth Rates

| Oxidant | Deposition Temperature (°C) | Growth per Cycle (GPC) | Reference |

| O₂ (plasma) | 110 | 0.14 nm/cycle | [6] |

| O₂ (plasma) | 250 | 0.11 nm/cycle | [6] |

| H₂O | 200 | ~1.1 Å/cycle | [3] |

| O₃ | Not specified | ~1 Å/cycle | [8] |

Experimental Protocols: Atomic Layer Deposition of ZrO₂

The following is a generalized experimental protocol for the deposition of zirconium oxide (ZrO₂) thin films using this compound (TEMAZr) via Atomic Layer Deposition (ALD). This protocol is synthesized from methodologies reported in scientific literature.

Objective: To deposit a uniform, conformal thin film of ZrO₂ on a substrate using TEMAZr and an oxidant (e.g., H₂O, O₃, or O₂ plasma).

Materials and Equipment:

-

Atomic Layer Deposition (ALD) reactor

-

Substrate (e.g., silicon wafer)

-

This compound (TEMAZr) precursor canister

-

Oxidant source (e.g., deionized water, ozone generator, or oxygen gas for plasma)

-

Inert purge gas (e.g., Nitrogen or Argon)

-

Substrate holder and heating system

-

Vacuum pump

-

Ellipsometer or other thin film characterization tool

Methodology:

-

Substrate Preparation:

-

Clean the substrate to remove any organic and inorganic contaminants. A standard cleaning procedure for silicon wafers may involve sonication in acetone, isopropanol, and deionized water, followed by drying with an inert gas.

-

A pre-deposition surface treatment, such as an HF dip for silicon, may be performed to remove the native oxide layer.

-

-

ALD System Preparation:

-

Load the cleaned substrate into the ALD reactor chamber.

-

Heat the substrate to the desired deposition temperature (typically between 150°C and 250°C).

-

Heat the TEMAZr precursor canister to a suitable temperature to achieve adequate vapor pressure.

-

Ensure all gas lines are purged with an inert gas to remove any residual moisture or oxygen.

-

-

Atomic Layer Deposition Cycle:

-

Each ALD cycle consists of four sequential steps: a. TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The precursor will chemisorb onto the substrate surface in a self-limiting reaction. b. Purge 1: Purge the reactor with an inert gas (e.g., N₂) for a set time (e.g., 5 to 20 seconds) to remove any unreacted precursor and gaseous byproducts. c. Oxidant Pulse: Introduce the oxidant (e.g., H₂O vapor, O₃, or O₂ plasma) into the chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The oxidant reacts with the chemisorbed precursor layer to form a monolayer of ZrO₂. d. Purge 2: Purge the reactor again with the inert gas to remove any unreacted oxidant and gaseous byproducts.

-

-

Film Growth:

-

Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target film thickness. The thickness is linearly proportional to the number of cycles.

-

-

Post-Deposition:

-

After the final cycle, cool down the reactor and substrate under an inert gas flow.

-

Remove the coated substrate from the reactor.

-

Characterize the deposited ZrO₂ film for thickness, uniformity, composition, and crystallinity using appropriate techniques (e.g., ellipsometry, X-ray diffraction, X-ray photoelectron spectroscopy).

-

Visualizations of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: High-level workflow for ZrO₂ deposition using ALD.

Caption: The four sequential steps of an ALD cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Comparative Study on the Ferroelectric Performances in Atomic Layer Deposited Hf0.5Zr0.5O2 Thin Films Using Tetrakis(ethylmethylamino) and Tetrakis(dimethylamino) Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. inha.elsevierpure.com [inha.elsevierpure.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to TEMAZr for Advanced Material Deposition

Introduction

This technical guide provides an in-depth overview of TEMAZr, a high-purity organometallic precursor predominantly utilized in the semiconductor and advanced materials industries. While the initial inquiry suggested a focus on drug development, it is critical to clarify that TEMAZr, chemically known as Tetrakis(ethylmethylamido)zirconium, is not a pharmaceutical compound and has no known applications in biological or medicinal chemistry. Instead, its significance lies in its role as a zirconium source for thin film deposition techniques such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1][2] This guide is intended for researchers, material scientists, and professionals in the semiconductor industry, providing detailed information on its properties, alternative names, and experimental protocols for its application in depositing Zirconium Oxide (ZrO₂) thin films.

Synonyms and Alternative Names

For clarity and comprehensive literature review, it is essential to be familiar with the various synonyms and identifiers for TEMAZr. The compound is referenced across scientific literature and commercial suppliers under several names.

| Identifier Type | Identifier |

| Common Acronyms | TEMAZr, TEMAZ |

| Chemical Name | Tetrakis(ethylmethylamido)zirconium, Tetrakis(ethylmethylamino)zirconium(IV)[1][3] |

| Alternative Names | Zirconium Tetrakis(ethylmethylamide), Zirconium Ethylmethylamide[4][5] |

| Chemical Formula | C₁₂H₃₂N₄Zr, Zr(N(CH₃)(C₂H₅))₄[3] |

| CAS Number | 175923-04-3[2] |

| IUPAC Name | ethyl(methyl)azanide;zirconium(4+)[5] |

| InChI Key | SRLSISLWUNZOOB-UHFFFAOYSA-N[5] |

Physical and Chemical Properties

The physical and chemical properties of TEMAZr are crucial for its handling, storage, and application in deposition processes. Its thermal stability and volatility are key parameters for successful MOCVD and ALD.

| Property | Value |

| Molecular Weight | 323.63 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.049 g/mL at 25 °C[1] |

| Boiling Point | 81 °C at 0.1 mmHg (0.1 hPa)[1][6] |

| Vapor Pressure | 1 Torr at 70 °C[6] |

| Melting Point | < -20 °C |

| Solubility | Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane); insoluble in water.[1] |

| Stability | Thermally stable; stable under inert gas.[1][6] |

Experimental Protocols: Atomic Layer Deposition (ALD) of ZrO₂

The following section details a representative protocol for the deposition of Zirconium Oxide (ZrO₂) thin films using TEMAZr as the zirconium precursor and water (H₂O) as the oxygen source in an ALD process. ALD allows for precise, conformal, and self-limiting film growth at the atomic scale.

3.1 Substrate Preparation

-

Select a suitable substrate (e.g., Silicon wafer, glass, or other material compatible with the process temperature).

-

Clean the substrate to remove any organic and inorganic contaminants. A standard cleaning procedure, such as an RCA clean for silicon wafers, is recommended.

-

Pre-treat the substrate surface to ensure the desired density of reactive sites (e.g., -OH groups). This can be achieved through an oxygen plasma treatment or a UV-ozone cleaning step.

3.2 ALD Process Parameters

The following parameters are starting points and may require optimization based on the specific ALD reactor configuration and desired film properties.

-

Deposition Temperature: 150–250 °C. The optimal temperature is within the "ALD window" where the growth per cycle is constant and self-limiting.[7]

-

Precursor: Tetrakis(ethylmethylamido)zirconium (TEMAZr).

-

Oxidizing Agent: Deionized water (H₂O).

-

Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).

3.3 ALD Cycle Sequence

A single ALD cycle for ZrO₂ deposition consists of four distinct steps:

-

TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The precursor molecules will chemisorb onto the substrate surface, reacting with the available surface groups.

-

Purge 1: Purge the reactor with the inert carrier gas for a set time (e.g., 5 to 20 seconds) to remove any unreacted TEMAZr molecules and byproducts from the chamber.

-

H₂O Pulse: Introduce H₂O vapor into the chamber for a specific duration (e.g., 0.05 to 0.5 seconds). The water molecules will react with the chemisorbed precursor layer on the surface, forming a layer of ZrO₂ and regenerating the reactive surface sites.

-

Purge 2: Purge the reactor again with the inert carrier gas (e.g., 5 to 20 seconds) to remove unreacted water and any reaction byproducts.

3.4 Film Growth and Characterization

-

Repeat the ALD cycle sequence until the desired film thickness is achieved. The growth per cycle (GPC) for this process is typically in the range of 0.9 to 1.2 Å/cycle.[8]

-

The deposited ZrO₂ films can be characterized using various analytical techniques, including ellipsometry (for thickness and refractive index), X-ray diffraction (for crystallinity), X-ray photoelectron spectroscopy (for chemical composition), and atomic force microscopy (for surface morphology).[8]

Mandatory Visualization: ALD Workflow for ZrO₂ Deposition

The following diagram illustrates the sequential and self-limiting nature of the Atomic Layer Deposition process for creating a Zirconium Oxide thin film using TEMAZr.

References

- 1. Tetrakis(ethylmethylamido)zirconium(IV) = 99.99 trace metals 175923-04-3 [sigmaaldrich.com]

- 2. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]

- 3. Reaction mechanism of atomic layer deposition of zirconium oxide using zirconium precursors bearing amino ligands and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plasma-ald.com [plasma-ald.com]

- 5. researchgate.net [researchgate.net]

- 6. dockchemicals.com [dockchemicals.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

Material safety data sheet (MSDS) for Tetrakis(ethylmethylamino)zirconium.

A Comprehensive Safety Guide to Tetrakis(ethylmethylamino)zirconium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information, physical and chemical properties, and handling procedures for this compound (TEMAZr). The information is compiled from various safety data sheets to ensure a comprehensive resource for laboratory and manufacturing environments.

Section 1: Chemical Identification and Properties

This compound is a metalorganic precursor widely used in the semiconductor industry for the deposition of zirconium oxide thin films.[1] It is a colorless to light yellow liquid that is highly reactive with water.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | TEMAZr, Tetrakis(ethylmethylamido)zirconium(IV)[3] |

| CAS Number | 175923-04-3[3] |

| Molecular Formula | C12H32N4Zr[3] |

| Molecular Weight | 323.63 g/mol [4] |

| InChI Key | SRLSISLWUNZOOB-UHFFFAOYSA-N[1] |

| SMILES String | CCN(C)--INVALID-LINK--(N(C)CC)N(C)CC[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 81 °C at 0.1 mmHg[1][4][5] |

| Density | 1.049 g/mL at 25 °C[1][4][5] |

| Flash Point | 10 °C (50 °F) - closed cup[1] |

| Solubility | Soluble in non-polar solvents like petroleum ether and dichloromethane; insoluble in water.[1] |

| Vapor Pressure | 1 Torr at 70 °C[6] |

| Stability | Stable under inert gas; reacts violently with water.[6][7] |

Section 2: Hazard Identification and Classification

TEMAZr is a hazardous chemical that poses multiple risks, including flammability, reactivity with water, and health hazards upon exposure.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour[3][7] |

| Substances which, in contact with water, emit flammable gases | 1 & 2 | H260/H261: In contact with water releases flammable gases which may ignite spontaneously[7][8] |

| Skin Corrosion/Irritation | 1B & 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][7][8] |

| Serious Eye Damage/Eye Irritation | 1 & 2A | H318/H319: Causes serious eye damage / Causes serious eye irritation[3][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][7] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

Hazard Pictograms:

Flame, Corrosion, Health Hazard

Signal Word: Danger[9]

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with TEMAZr.

-

Handle under an inert gas atmosphere (e.g., nitrogen or argon).[7][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7][9]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid inhalation of vapor or mist.[9]

-

Wear appropriate personal protective equipment (PPE).[9]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]

-

Protect from moisture.[9]

-

Store away from incompatible materials such as oxidizing agents, acids, and bases.[10]

-

Store locked up.[7]

Section 4: Exposure Controls and Personal Protection

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3][9] |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Flame retardant and impervious clothing.[9] |

| Respiratory Protection | If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge (e.g., type ABEK).[1][9] |

-

Use in a well-ventilated area. Local exhaust ventilation is recommended.[7]

-

Handle in a fume hood or glovebox.

Section 5: First Aid and Emergency Procedures

Immediate medical attention is required for any exposure to TEMAZr.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Sand is also recommended.[8]

-

Unsuitable Extinguishing Media: Do NOT use water, as the substance reacts violently with it.[8][11]

-

Specific Hazards: Highly flammable liquid and vapor.[3] In contact with water, it releases flammable gases that may ignite spontaneously.[7][8] Vapors may form explosive mixtures with air.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

-

Evacuate personnel to a safe area.

-

Remove all sources of ignition.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Contain the spill and prevent it from entering drains.

-

Collect the spillage with an inert absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.

Section 6: Toxicological and Ecological Information

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes severe skin burns.[8]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[8]

-

Respiratory Irritation: May cause respiratory irritation.[3][7]

-

Ecological Information: Data not available. Discharge into the environment should be avoided.[3]

Visual Guides: Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key safety-related workflows.

Caption: First aid decision-making workflow for exposure incidents.

Caption: Step-by-step workflow for responding to a chemical spill.

Caption: Relationship between chemical hazards and required PPE.

References

- 1. テトラキス(エチルメチルアミド)ジルコニウム(IV) ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 175923-04-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 175923-04-3 [chemicalbook.com]

- 6. dockchemicals.com [dockchemicals.com]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. sds.strem.com [sds.strem.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. gelest.com [gelest.com]

Methodological & Application

Application Notes and Protocols for Tetrakis(ethylmethylamino)zirconium in Atomic Layer Deposition

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrakis(ethylmethylamino)zirconium (TEMAZr), with the chemical formula Zr[N(CH₃)(C₂H₅)]₄, is a widely utilized organometallic precursor for the atomic layer deposition (ALD) of zirconium-based thin films.[1][2][3] Its thermal stability and high volatility make it an excellent candidate for depositing high-quality zirconium oxide (ZrO₂) and zirconium nitride (ZrN) films with precise thickness control at the atomic level. These films have diverse applications, including high-k dielectrics in microelectronics, protective coatings, and biocompatible layers.[4][5] This document provides detailed application notes and experimental protocols for using TEMAZr in ALD processes.

Physicochemical Properties of TEMAZr:

| Property | Value | Reference |

| Acronym | TEMAZr | [1] |

| CAS Number | 175923-04-3 | [1] |

| Molecular Formula | C₁₂H₃₂N₄Zr | [6] |

| Molecular Weight | 323.63 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Density | 1.049 g/mL | [6] |

| Boiling Point | 297 °C | [6] |

| Vapor Pressure | 0.005 Torr @ 20°C, 0.1 Torr @ 76°C, 1 Torr @ 106°C | [6][8] |

Applications of TEMAZr in ALD

TEMAZr is a versatile precursor for a range of ALD applications:

-

High-k Dielectrics: ZrO₂ films deposited using TEMAZr serve as high-k gate dielectrics in transistors and capacitors, enabling further miniaturization of electronic components.[4]

-

Protective Coatings: The deposition of ZrO₂ on surfaces provides excellent resistance to oxidation and corrosion. For instance, it is used to coat the inner surfaces of solid oxide fuel cells (SOFCs) to enhance their stability and lifespan.[9][10]

-

Ferroelectric Devices: In combination with other precursors, TEMAZr is used to fabricate hafnium zirconium oxide (HfₓZr₁₋ₓO₂) thin films for advanced ferroelectric memory applications.

-

Biocompatible Coatings: Zirconia is known for its biocompatibility, making ALD-grown ZrO₂ films suitable for coating medical implants and devices.

Experimental Protocols

The following sections provide detailed protocols for the ALD of zirconium oxide (ZrO₂) and zirconium nitride (ZrN) using TEMAZr.

Protocol 1: Atomic Layer Deposition of Zirconium Oxide (ZrO₂)

This protocol outlines the deposition of high-quality ZrO₂ thin films using TEMAZr and various oxygen sources. The choice of oxygen source (e.g., H₂O, O₂, O₃, or O₂ plasma) significantly impacts the film properties and deposition temperature.

1. Substrate Preparation:

-

Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves sonication in acetone, followed by isopropanol, and finally rinsing with deionized (DI) water.

-

A pre-deposition surface treatment, such as an ozone treatment for silicon substrates, can enhance the initial growth by creating a uniform layer of hydroxyl groups.

2. ALD System Setup:

-

Load the cleaned substrate into the ALD reactor.

-

Heat the TEMAZr precursor bubbler to a stable temperature to ensure sufficient vapor pressure. A typical bubbler temperature is 30-80°C.[8][11]

-

Set the substrate temperature within the ALD window for the specific co-reactant. For TEMAZr with H₂O, a common temperature range is 150-250°C.[5][9]

3. ALD Cycle for ZrO₂:

The ALD process for ZrO₂ consists of four sequential steps:

-

TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber. The precursor chemisorbs onto the substrate surface until saturation is reached.

-

Purge: Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor and gaseous byproducts.

-

Oxygen Source Pulse: Introduce the oxygen source (e.g., H₂O vapor, O₃, or O₂ plasma) into the chamber. This reacts with the chemisorbed TEMAZr layer to form a monolayer of ZrO₂.

-

Purge: Purge the chamber again with an inert gas to remove the unreacted oxygen source and reaction byproducts.

These four steps constitute one ALD cycle, which is repeated to achieve the desired film thickness.

Quantitative Data for ZrO₂ Deposition:

| Co-reactant | Substrate Temp. (°C) | Growth per Cycle (Å/cycle) | Film Purity | Reference |

| H₂O | 200 | ~1.1 | - | [9][12] |

| O₂ | - | No deposition without plasma | - | [5][11] |

| O₃ | 300 | ~0.9 - 1.8 | - | [9][13] |

| O₂ Plasma | 150 - 250 | 1.1 - 1.7 | N: ~3% at 150°C, <0.4% at 250°C. C: <1.5% at 250°C | [5][11] |

| Humidified Ar Plasma | Room Temperature | 1.7 | - | [12] |

4. Post-Deposition Annealing:

-

After deposition, the film can be annealed to improve its crystallinity and electrical properties. For example, annealing at 700°C in a nitrogen atmosphere can induce the formation of the tetragonal phase of ZrO₂.[9]

Protocol 2: Atomic Layer Deposition of Zirconium Nitride (ZrN)

This protocol describes the deposition of conductive ZrN thin films using TEMAZr and a nitrogen-containing plasma.

1. Substrate Preparation:

-

Follow the same substrate cleaning procedure as for ZrO₂ deposition.

2. ALD System Setup:

-

Load the cleaned substrate into the ALD reactor.

-

Heat the TEMAZr precursor bubbler to a stable temperature (e.g., 75-95°C).

-

Set the substrate temperature. For ZrN deposition using a forming gas plasma, a temperature of 150°C has been shown to be effective.[14]

3. ALD Cycle for ZrN:

The PEALD process for ZrN follows a similar four-step sequence:

-

TEMAZr Pulse: Introduce TEMAZr vapor into the reactor.

-

Purge: Purge with an inert gas.

-

Nitrogen Plasma Pulse: Introduce a nitrogen-containing plasma (e.g., N₂/H₂ forming gas plasma) to react with the precursor layer and form ZrN.

-

Purge: Purge with an inert gas.

Quantitative Data for ZrN Deposition:

| Co-reactant | Substrate Temp. (°C) | Growth per Cycle (Å/cycle) | Film Properties | Reference |

| Forming Gas (5% H₂ + 95% N₂) Plasma | 150 | 1.0 | Resistivity: ~560 µΩ·cm | [14] |

| N₂ Plasma | 250 - 375 | Varies with temp. | - | [15] |

Visualizations

Caption: General workflow of an Atomic Layer Deposition cycle using TEMAZr.

Caption: Chemical structure of this compound (TEMAZr).

References

- 1. Tetrakis(ethylmethylamido)zirconium – TEMAZr | DOCKWEILER CHEMICALS [dockchemicals.com]

- 2. plasma-ald.com [plasma-ald.com]

- 3. This compound | TEMAZr | C12H32N4Zr - Ereztech [ereztech.com]

- 4. Precursors for High-k Dielectric ALD: Hafnium and Beyond [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. TEMAZr [bosch.tistory.com]

- 7. This compound(IV) 99% TEMAZ, 40-171… [cymitquimica.com]

- 8. technote.strem.com [technote.strem.com]

- 9. researchgate.net [researchgate.net]

- 10. BALD Engineering - Born in Finland, Born to ALD: The TEMAZr - O2 ALD Process for high surface area ZrO2 applications in a von Ardenne ALD reactor [blog.baldengineering.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Atomic Layer Deposition of Zirconium Dioxide (ZrO₂) Thin Films using Aminodisilazane Precursors

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the Atomic Layer Deposition (ALD) process for producing high-quality Zirconium Dioxide (ZrO₂) thin films using the metal-organic precursor Tetrakis(ethylmethylamino)zirconium (TEMAZr). Data for the closely related precursor, Tetrakis(dimethylamido)zirconium (TDMAZr), is also included for comparative purposes.

Process Overview

Atomic Layer Deposition (ALD) is a thin film deposition technique based on sequential, self-limiting surface reactions. The ALD of ZrO₂ using TEMAZr and an oxygen source, typically water (H₂O) or ozone (O₃), involves the alternating exposure of a substrate to the precursor and the oxidant. Each exposure, or pulse, is separated by a purge step with an inert gas to remove any unreacted precursor or byproducts. This cyclic process allows for atomic-level control over film thickness and ensures high conformality on complex topographies.

Key Process Parameters and Film Properties

The properties of the deposited ZrO₂ thin films are highly dependent on the ALD process parameters. The following tables summarize the key parameters and resulting film characteristics as reported in the literature.

Table 1: ALD Process Parameters for ZrO₂ Thin Films using TEMAZr/TDMAZr and H₂O.

| Parameter | TEMAZr | TDMAZr | Reference |

| Substrate Temperature (°C) | 150 - 215 | 50 - 275 | [1][2] |

| Precursor Temperature (°C) | Not Specified | 70 | [3] |

| TEMAZr/TDMAZr Pulse (s) | Not Specified | 0.03 | [2] |

| H₂O Pulse (s) | Not Specified | 0.015 | [2] |

| Purge Time (s) | Not Specified | 10 - 30 | [2] |

Table 2: Resulting ZrO₂ Thin Film Properties.

| Property | Value (TEMAZr) | Value (TDMAZr) | Deposition Temp. (°C) | Reference |

| Growth Per Cycle (Å/cycle) | 0.94 | 1.81 | 50 | [1][2] |

| 1.1 | 1.21 | 150 | [1][2] | |

| 0.8 | 0.67 | 200 | [2][4] | |

| - | 0.66 | 225 | [2] | |

| Refractive Index (@ 632 nm) | 2.16 (as-deposited) | Not Specified | 200 | [4] |

| 2.18 (annealed at 700°C) | [4] | |||

| Dielectric Constant | Not Specified | 7.5 - 11 | 150 - 250 | [5] |

| Film Crystallinity | Amorphous (as-deposited) | Amorphous (≤ 100) | ≤ 100 | [2][4] |

| Monoclinic/Tetragonal (annealed) | Crystalline (≥ 150) | ≥ 150 | [2][4] | |

| Surface Roughness (RMS) | 3.37 nm (as-deposited) | < 4% of thickness | 200 | [4][5] |

| 1.0 nm (annealed at 900°C) | [4] |

Experimental Protocol: ALD of ZrO₂ using TDMAZr and H₂O

This protocol is a synthesized methodology based on common practices reported in the literature[2][3].

3.1. Materials and Equipment

-

ALD Reactor (e.g., Savannah 200, Cambridge Nanotech Inc.)[2]

-

Substrates (e.g., Si (100), glass)

-

Tetrakis(dimethylamido)zirconium (TDMAZr) precursor (Strem Chemical, 99.99% purity)[3]

-

Deionized water (H₂O)

-

High-purity nitrogen (N₂) or argon (Ar) gas for purging and carrier gas

3.2. Pre-Deposition Procedure

-